molecular formula C19H18N6O B2796771 2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034393-29-6

2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2796771
CAS No.: 2034393-29-6
M. Wt: 346.394
InChI Key: YYAJHIRJUOMKQI-UHFFFAOYSA-N
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Description

Imidazole and pyrazole-based compounds are known for their diverse pharmacological effects . They are part of many heterocyclic compounds that are in clinical use to treat various diseases . Pyrazole-bearing compounds, for instance, are known for their potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as melting point determination, 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The research conducted by Yıldırım et al. (2005) demonstrates the functionalization reactions involving pyrazole carboxylic acid derivatives, resulting in the synthesis of carboxamide and imidazo[4,5-b]pyridine derivatives. This study showcases the versatility of pyrazole derivatives in organic synthesis, providing a pathway to novel heterocyclic compounds with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial Activity

Rathod and Solanki (2018) have synthesized pyrimidine derivatives, such as 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, demonstrating the antimicrobial potential of these compounds. The synthesis involves a one-pot approach based on the Biginelli reaction, highlighting the medicinal chemistry applications of pyrazole and pyrimidine-based heterocycles (Rathod & Solanki, 2018).

Novel Synthetic Routes

Abe et al. (2010) have explored new approaches to imidazo[1,2-a]pyridine derivatives, leading to the development of 2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one derivatives. This work not only adds to the synthetic toolbox for creating imidazo[1,2-a]pyridine frameworks but also opens avenues for further functionalization and application of these heterocycles (Abe, Okumura, Suga, & Kakehi, 2010).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) describe the identification of a glycine transporter 1 (GlyT1) inhibitor, showcasing the application of imidazo[1,2-a]pyridine derivatives in neuroscience research. The development of such inhibitors can contribute to understanding and potentially treating neurological disorders by modulating glycine levels in the central nervous system (Yamamoto et al., 2016).

Antiprotozoal Activity

Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines with potent antiprotozoal activity, demonstrating the therapeutic potential of these compounds against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Such studies highlight the importance of heterocyclic chemistry in the discovery and development of new antiprotozoal agents, contributing to the fight against infectious diseases (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Properties

IUPAC Name

2-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-13-18(25-10-4-3-5-17(25)23-13)19(26)21-12-14-6-7-15(20-11-14)16-8-9-22-24(16)2/h3-11H,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJHIRJUOMKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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